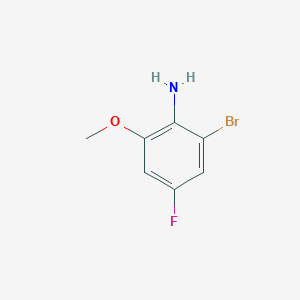
2-(Azidometil)-5-metilfurano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-5-methylfuran is an organic compound that features a furan ring substituted with an azidomethyl group at the 2-position and a methyl group at the 5-position
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-5-methylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The azido group can be used in bioorthogonal chemistry for labeling biomolecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-methylfuran typically involves the introduction of an azido group to a furan derivative. One common method is the reaction of 2-(bromomethyl)-5-methylfuran with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. This reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.
Industrial Production Methods: While specific industrial production methods for 2-(Azidomethyl)-5-methylfuran are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azidomethyl)-5-methylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reduction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine in an inert solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: 2-(Aminomethyl)-5-methylfuran.
Substitution: Iminophosphorane intermediates.
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-5-methylfuran largely depends on the specific chemical reactions it undergoes. For example, in bioorthogonal chemistry, the azido group can participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. These reactions are highly specific and do not interfere with other biological processes, making them useful for labeling and tracking biomolecules.
Comparación Con Compuestos Similares
2-(Azidomethyl)furan: Lacks the methyl group at the 5-position, which can affect its reactivity and applications.
5-Methylfuran: Lacks the azidomethyl group, making it less versatile in bioorthogonal chemistry.
2-(Bromomethyl)-5-methylfuran: Precursor to 2-(Azidomethyl)-5-methylfuran, used in its synthesis.
Uniqueness: 2-(Azidomethyl)-5-methylfuran is unique due to the presence of both the azidomethyl and methyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
Propiedades
IUPAC Name |
2-(azidomethyl)-5-methylfuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(10-5)4-8-9-7/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUPASKWTICFMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)



![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)

